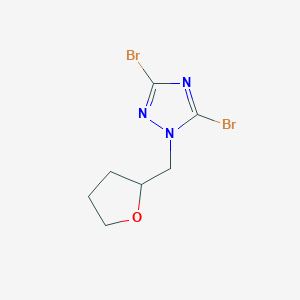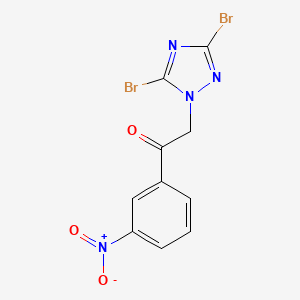
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (DBTNPE) is an organic compound that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a highly reactive molecule that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and in the development of novel drugs. DBTNPE is also known for its ability to act as an antioxidant and anti-inflammatory agent.
Applications De Recherche Scientifique
Triazole Derivatives: A Patent Review
Triazole derivatives have been extensively studied for their broad range of biological activities. The synthesis and biological evaluation of these compounds have led to their incorporation in various therapeutic agents. Their applications span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the need for efficient, green chemistry-focused synthesis methods. This review highlights the importance of finding new prototypes against resistant bacteria and neglected diseases, underscoring the continuous demand for novel triazole derivatives in addressing global health challenges (Ferreira et al., 2013).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants, including triazole derivatives, discusses their occurrence in indoor air, dust, consumer goods, and food. It highlights the environmental and health implications of these compounds, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. This review demonstrates the dual role of triazole derivatives as both flame retardants and compounds of potential toxicological concern, pointing to the critical balance between their industrial applications and environmental health impacts (Zuiderveen et al., 2020).
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles
This review explores the diverse synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, underscoring the biological importance of 1,2,3-triazole compounds. The focus on copper and non-copper catalysts, different solvents, and substrates highlights the versatility of triazole derivatives in drug discovery and the development of new biologically active compounds. The review underscores the significant interest in triazole derivatives for their wide range of biological activities, further supporting the potential applications of specific triazole compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one in scientific research and pharmaceutical development (Kaushik et al., 2019).
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol
The review on 2,4,6-tribromophenol, a compound structurally related to the broader category of brominated and nitro-substituted phenyl derivatives, summarizes its occurrence, toxicokinetics, and toxicodynamics in the environment. This compound serves as an intermediate in the synthesis of brominated flame retardants and highlights the ubiquity and toxicological concerns of brominated compounds in the environment. The review emphasizes the need for more research on the environmental impact and health risks of such compounds, indirectly relating to the environmental and health implications of triazole derivatives and their brominated counterparts (Koch & Sures, 2018).
Propriétés
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZIFOAXNXGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

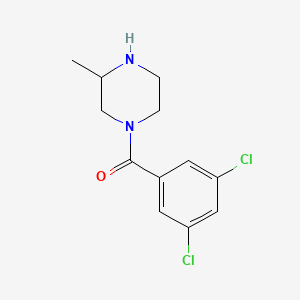

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
amine hydrochloride](/img/structure/B6362665.png)
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
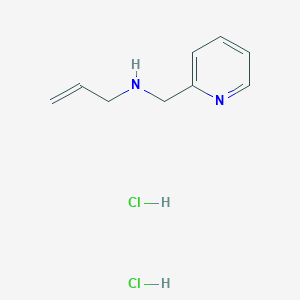
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

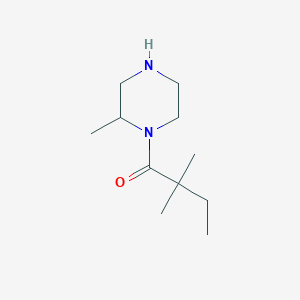
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
